

In-Depth Technical Guide to the Spectroscopic Data of Kansuinine E

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Compound of Interest

Compound Name: *Kansuinine E*

Cat. No.: *B11930337*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the jatrophone diterpenoid, **Kansuinine E**. The information presented herein has been compiled for researchers, scientists, and drug development professionals, with a focus on clarity, detail, and practical application. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key analytical techniques are provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Kansuinine E**, a novel jatrophone diterpenoid isolated from *Euphorbia kansui*.

Table 1: Mass Spectrometry and Infrared Spectroscopy Data for Kansuinine E

Parameter	Value
Molecular Formula	C ₃₄ H ₄₀ O ₁₁
HR-ESI-MS [M+Na] ⁺ (m/z)	647.2462 (Calculated: 647.2466)
IR (KBr) ν _{max} (cm ⁻¹)	3446, 2924, 1734, 1635, 1246, 1019

Table 2: ^1H NMR Spectroscopic Data for Kansuinine E (600 MHz, CDCl_3)

Position	δ H (ppm), multiplicity (J in Hz)
1	2.65, m
2	2.50, m
3	5.75, d (10.2)
4	3.29, d (10.2)
5	5.63, s
7	5.49, d (9.0)
8	2.45, m
9	5.86, d (11.4)
11	2.40, m
12	2.05, m
13	1.90, m
14	2.15, m
15	4.98, d (9.6)
16 α	1.65, m
16 β	1.50, m
17	4.88, s
18	1.05, d (6.6)
19	1.12, d (7.2)
20	1.85, s
2'	7.60, d (8.4)
3'	6.90, d (8.4)
5'	6.90, d (8.4)
6'	7.60, d (8.4)

3-OAc	2.08, s
5-OAc	2.10, s
7-OAc	2.03, s
15-OAc	2.01, s
4'-OMe	3.85, s

Table 3: ^{13}C NMR Spectroscopic Data for Kansuine E (150 MHz, CDCl_3)

Position	δC (ppm)	Position	δC (ppm)
1	45.2	15	78.9
2	34.5	16	30.1
3	75.1	17	112.3
4	52.8	18	16.5
5	83.2	19	15.8
6	138.7	20	18.2
7	74.3	1'	125.9
8	40.1	2', 6'	131.5
9	76.5	3', 5'	114.2
10	134.2	4'	163.5
11	38.9	9-p-anisoyl C=O	165.7
12	25.6	3-OAc (C=O)	170.5
13	35.4	5-OAc (C=O)	170.2
14	32.7	7-OAc (C=O)	170.8
15-OAc (C=O)	170.1		

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of **Kansuine E**.

General Experimental Procedures

Optical rotations were measured using a JASCO P-1020 digital polarimeter. UV spectra were obtained on a Shimadzu UV-2401A spectrophotometer. IR spectra were recorded on a Bruker TEN-SOR 27 spectrometer with KBr pellets. 1D and 2D NMR spectra were acquired on Bruker AV-600 spectrometers with TMS as an internal standard. HR-ESI-MS data were collected on an Agilent 6210 TOF mass spectrometer. Column chromatography was performed using silica gel (200–300 mesh, Qingdao Marine Chemical Inc., Qingdao, China), Sephadex LH-20 (GE Healthcare), and ODS (50 μ m, YMC).

Extraction and Isolation of Kansuine E

The dried and powdered roots of *Euphorbia kansui* (10 kg) were extracted three times with 95% ethanol at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract (1.2 kg). This extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

The ethyl acetate fraction (300 g) was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether/acetone (from 100:1 to 1:1, v/v), to yield eight fractions (Fr. A–H). Fraction F (25 g) was further separated by Sephadex LH-20 column chromatography with $\text{CHCl}_3/\text{MeOH}$ (1:1, v/v) to give four subfractions (Fr. F1–F4).

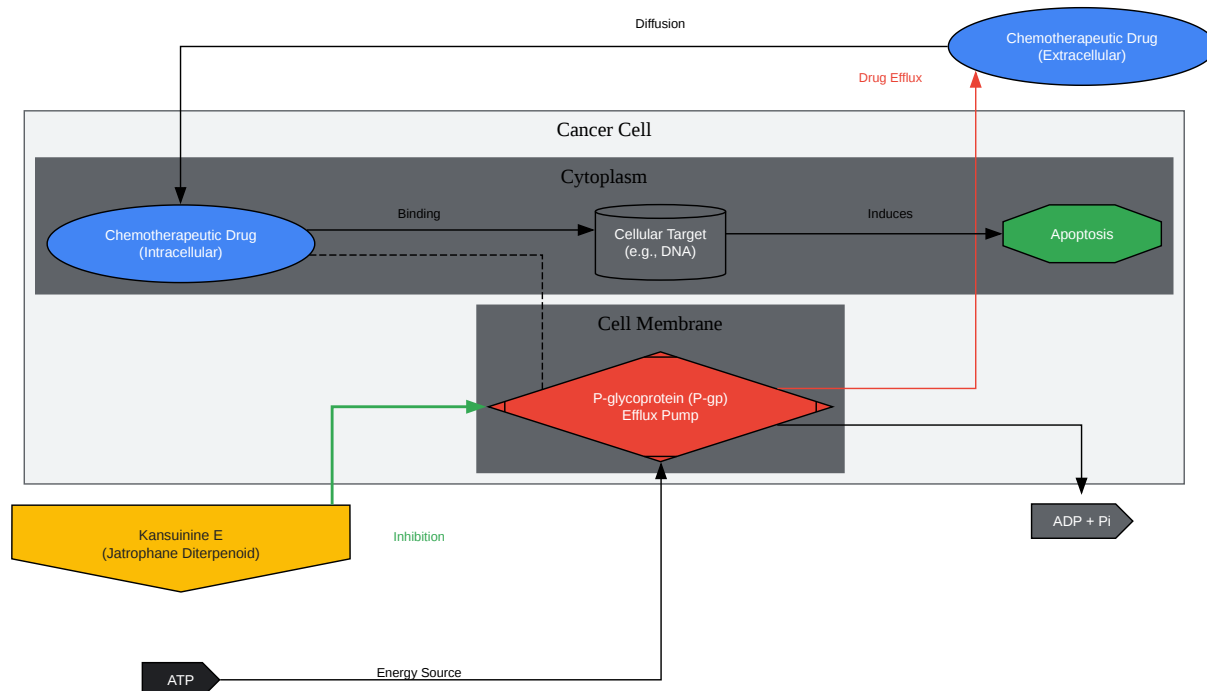
Subfraction F3 (5 g) was chromatographed on an ODS column with a stepwise gradient of $\text{MeOH}/\text{H}_2\text{O}$ (from 50:50 to 100:0, v/v) to afford six subfractions (Fr. F3a–F3f). Finally, **Kansuine E** (15 mg) was purified from subfraction F3d (500 mg) by semi-preparative HPLC using a mobile phase of $\text{MeCN}/\text{H}_2\text{O}$ (65:35, v/v).

Biological Activity and Signaling Pathway

Kansuine E, along with other isolated jatrophone diterpenoids, was evaluated for its multidrug resistance (MDR) reversal activity. The overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a major mechanism of MDR in cancer cells, as it

actively pumps chemotherapeutic drugs out of the cell. Jatrophone diterpenoids have been shown to modulate the function of P-gp, thereby resensitizing cancer cells to chemotherapy.

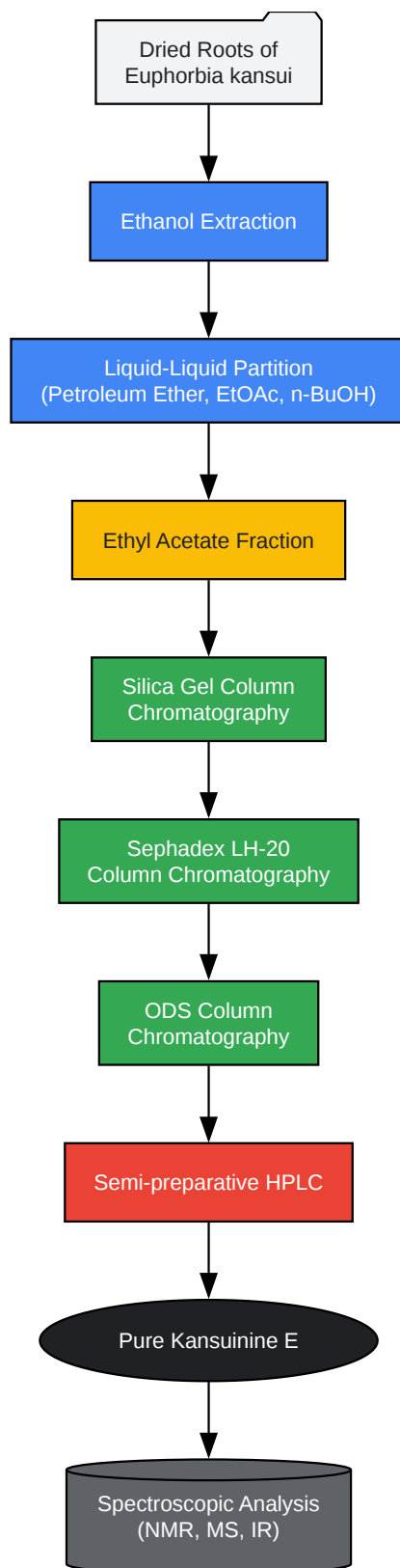
The diagram below illustrates the general mechanism of P-glycoprotein-mediated multidrug resistance and the inhibitory action of jatrophone diterpenoids like **Kansuine E**.



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P-gp Mediated Multidrug Resistance and its Inhibition.

The following diagram illustrates the experimental workflow for the isolation and characterization of **Kansuine E**.



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Isolation and Characterization Workflow for **Kansuinine E**.

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